N'-[(E)-{4-[(2-fluorobenzyl)oxy]phenyl}methylidene]-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide is a chemical compound with the molecular formula C22H19FN2O2 It is known for its unique structure, which includes a fluorobenzyl group and a benzenesulfonohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with 4-[(2-fluorobenzyl)oxy]benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or aldehydes.
Reduction: Formation of the corresponding hydrazine derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N’-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N’-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N’-{4-[(4-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide
- N’-{4-[(2-chlorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide
- N’-{4-[(2-bromobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide
Uniqueness
N’-{4-[(2-fluorobenzyl)oxy]benzylidene}-4-methylbenzenesulfonohydrazide is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H19FN2O3S |
---|---|
Molecular Weight |
398.5g/mol |
IUPAC Name |
N-[(E)-[4-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H19FN2O3S/c1-16-6-12-20(13-7-16)28(25,26)24-23-14-17-8-10-19(11-9-17)27-15-18-4-2-3-5-21(18)22/h2-14,24H,15H2,1H3/b23-14+ |
InChI Key |
RXOFFMHTWDENPA-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3F |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3F |
Origin of Product |
United States |
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